molecular formula C23H16ClFN2O5S B11140422 methyl 2-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11140422
M. Wt: 486.9 g/mol
InChI Key: SDZWAHGAAHUFBX-FBMGVBCBSA-N
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Description

This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:

    Name: Methyl 2-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

    Molecular Formula: C₂₃H₁₆ClFN₂O₅S

    CAS Number: 883818-73-3

    Molecular Weight: 486.91 g/mol

This compound belongs to the thiazole family and combines elements from various chemical classes. It’s a hybrid of a pyrrole, a benzoyl group, and a thiazole ring. Its unique structure suggests potential biological activity.

Preparation Methods

Synthetic Routes:: Unfortunately, detailed synthetic routes for this compound are scarce in the literature. researchers have likely explored various strategies involving condensation reactions, cyclizations, and functional group manipulations.

Industrial Production:: As of now, industrial-scale production methods remain undisclosed. Researchers may need to explore custom synthesis or adapt existing methodologies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenolic hydroxyl group could undergo oxidation.

    Substitution: The chlorobenzoyl group is susceptible to nucleophilic substitution.

    Reduction: Reduction of the keto group may yield a corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products::
  • Oxidation: Hydroxylation products.
  • Substitution: Various derivatives with modified benzoyl or thiazole moieties.
  • Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry::

    Drug Discovery: Investigate its potential as a lead compound for novel drugs.

    Catalysis: Explore its catalytic properties due to the thiazole ring.

Biology and Medicine::

    Anticancer: Assess its cytotoxic effects on cancer cells.

    Anti-inflammatory: Investigate its anti-inflammatory properties.

    Enzyme Inhibition: Study its impact on specific enzymes.

Industry::

    Agrochemicals: Evaluate its pesticidal properties.

    Materials Science: Explore its use in functional materials.

Mechanism of Action

The compound likely interacts with cellular targets, affecting signaling pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While no direct analogs exist, we can draw parallels to related structures:

    Methyl 2-[3-(4-chlorobenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: (CAS: 381706-06-5) shares some features.

  • Other thiazole-containing compounds, such as thioamides and thiazolidinediones, exhibit similar reactivity.

Properties

Molecular Formula

C23H16ClFN2O5S

Molecular Weight

486.9 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H16ClFN2O5S/c1-11-20(22(31)32-2)33-23(26-11)27-17(14-5-3-4-6-15(14)25)16(19(29)21(27)30)18(28)12-7-9-13(24)10-8-12/h3-10,17,28H,1-2H3/b18-16+

InChI Key

SDZWAHGAAHUFBX-FBMGVBCBSA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4F)C(=O)OC

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F)C(=O)OC

Origin of Product

United States

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